molecular formula C12H12N2O2S B1269248 Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate CAS No. 692745-02-1

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B1269248
M. Wt: 248.3 g/mol
InChI Key: HLWCDBMPOBLJIX-UHFFFAOYSA-N
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Description

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound belonging to the class of organic compounds known as thiazoles. Thiazoles are a type of heterocyclic compound that contain a five-membered ring consisting of three carbon atoms and a sulfur and nitrogen atom.

Synthesis Analysis

The synthesis of related thiazole derivatives often involves the interaction of various chemical compounds at controlled temperatures. For instance, Mohamed (2021) describes the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by their planar geometry and the presence of heteroatoms (nitrogen and sulfur) in the ring. Studies like those conducted by Haroon et al. (2018) often involve detailed molecular geometry analysis using techniques such as Density Functional Theory (DFT) (Haroon et al., 2018).

Chemical Reactions and Properties

Thiazole compounds participate in various chemical reactions, primarily due to the reactive nature of the nitrogen and sulfur atoms in the ring. They can undergo reactions such as arylation and acylation as described by Reddy et al. (2016) in their study on 4-amino-2,1,3-benzothiadiazole (Reddy et al., 2016).

Scientific Research Applications

Synthesis and Drug Discovery

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate is a significant compound in synthetic and medicinal chemistry. It has been utilized as a building block in drug discovery due to its ability to be substituted at various positions, allowing for exploration of chemical space around the molecule. This flexibility is crucial for designing compounds as ligands for specific targets (Durcik et al., 2020).

Antibacterial Applications

The compound has been explored for its antibacterial properties. Studies have shown that derivatives of 2-amino-1,3-thiazole have been synthesized and demonstrated effectiveness against various bacterial strains, contributing to the development of new antibacterial agents (Dulaimy et al., 2017).

Antimicrobial and Antifungal Activities

Thiazole derivatives, including those related to benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, have been synthesized and tested for their antimicrobial activities. Certain derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as antifungal activities (Mhaske et al., 2011).

Novel Compound Synthesis

The compound has also been used as a starting material for the synthesis of novel compounds. For example, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, a novel compound, was synthesized using benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, showing the compound's utility in creating new chemical entities (Li-jua, 2015).

Anticancer Research

Research has also been conducted on derivatives of benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate for potential anticancer applications. Certain synthesized compounds have shown significant ability to inhibit the growth of human tumor cells, highlighting its relevance in cancer research (Ostapiuk et al., 2017).

Enzyme Inhibition Studies

The compound and its derivatives have been investigated for enzyme inhibition properties, particularly targeting acetylcholinesterase, which is relevant in the study of neurodegenerative diseases (Haroon et al., 2021).

Future Directions

Thiazole-bearing compounds have been the focus of medicinal chemists in order to develop novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name

benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-8-10(17-12(13)14-8)11(15)16-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWCDBMPOBLJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352757
Record name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

CAS RN

692745-02-1
Record name benzyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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